5-(1-Hydroxy-2-iodoethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxy-2-iodoethyl)uridine is a modified nucleoside analog derived from uridine. It is characterized by the presence of a hydroxy and iodoethyl group at the 5-position of the uridine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)uridine typically involves the iodination of 5-vinyluridine derivatives. One common method includes the addition of iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out in aqueous dioxane, yielding the desired product as a diastereoisomeric mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydroxy group.
Substitution: The iodo group can be substituted with other nucleophiles such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of fluorinated or chlorinated derivatives.
Scientific Research Applications
5-(1-Hydroxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against herpes simplex virus.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Potential use in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)uridine involves its incorporation into viral or cancerous DNA, leading to the disruption of DNA synthesis. This disruption occurs because the compound mimics natural nucleosides but introduces structural abnormalities that inhibit proper DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: An antiviral agent used against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Hydroxy-2-chloroethyl)uridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodoethyl group enhances its ability to interfere with DNA synthesis, making it a promising candidate for antiviral and anticancer therapies .
Properties
CAS No. |
123881-92-5 |
---|---|
Molecular Formula |
C11H15IN2O7 |
Molecular Weight |
414.15 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChI Key |
QRHWSWOLWKGFDK-QZPVKTSASA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.